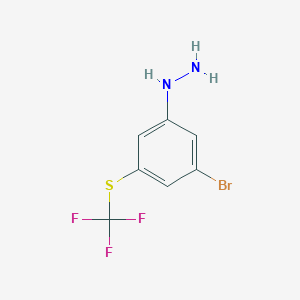![molecular formula C8H9BN2O2 B14050348 (1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid is a heterocyclic compound that contains both a pyrrole and a pyridine ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid typically involves the formation of the pyrrolo[3,2-C]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of a suitable precursor, such as a 2-bromo-5-iodopyridine derivative, under base-mediated conditions to form the pyrrolo[3,2-C]pyridine core. The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction using a boronic ester or boronic acid reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The pyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Dihydropyridine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins . This inhibition can lead to the modulation of various cellular processes, such as cell proliferation, migration, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds also contain a fused pyrrole and pyridine ring and have similar biological activities.
1H-Pyrrolo[2,3-b]pyridines: These derivatives are structurally related and exhibit potent activities against various biological targets.
Uniqueness
(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid is unique due to its specific substitution pattern and the presence of the boronic acid group, which allows for versatile chemical modifications and applications in various fields. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C8H9BN2O2 |
|---|---|
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
(1-methylpyrrolo[3,2-c]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-6-4-10-5-7(8(6)11)9(12)13/h2-5,12-13H,1H3 |
Clave InChI |
KEVBRDAIBDJTHJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=CC2=C1N(C=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)





